3-Acetyl-6-chloropyridazine

Description

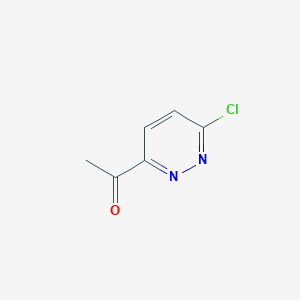

3-Acetyl-6-chloropyridazine (CAS No. 214701-31-2) is a pyridazine derivative with the molecular formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol . Structurally, it features a pyridazine ring substituted with a chlorine atom at the 6-position and an acetyl group (-COCH₃) at the 3-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive sites for further functionalization. It is commercially available with a purity of ≥95% and is often employed in the synthesis of heterocyclic compounds, such as triazolopyridazines .

Propriétés

IUPAC Name |

1-(6-chloropyridazin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVMLIDYMQRPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676511 | |

| Record name | 1-(6-Chloropyridazin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214701-31-2 | |

| Record name | 1-(6-Chloropyridazin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-chloropyridazine typically involves the chlorination of pyridazine derivatives followed by acetylation. One common method includes the reaction of 3,6-dichloropyridazine with acetic anhydride under reflux conditions. The reaction proceeds as follows: [ \text{3,6-dichloropyridazine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and acetylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as 3-acetyl-6-aminopyridazine or 3-acetyl-6-methoxypyridazine can be formed.

Oxidation Products: this compound can be converted to 3-carboxy-6-chloropyridazine.

Reduction Products: Reduction can yield 3-(1-hydroxyethyl)-6-chloropyridazine

Applications De Recherche Scientifique

Medicinal Chemistry

3-Acetyl-6-chloropyridazine serves as a scaffold for developing pharmacologically active compounds. Its derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer properties.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial effects against various pathogens. For instance, one study demonstrated that certain derivatives inhibited bacterial cell wall synthesis, leading to effective antimicrobial action .

- Anticancer Properties : The compound's structural features allow it to interact with specific enzymes involved in cancer cell proliferation. Studies have shown that certain derivatives can effectively inhibit tumor growth in vitro and in vivo .

Agrochemicals

The compound is also utilized in the synthesis of herbicides and pesticides due to its ability to interfere with biological pathways in pests.

- Fungicidal Activity : A study evaluated the fungicidal properties of new derivatives synthesized from this compound. The results indicated moderate to high fungicidal activity against several phytopathogens, such as Sclerotinia sclerotiorum and Botrytis cinerea, with EC50 values comparable to commercial fungicides .

Material Science

Research is ongoing into the potential use of this compound in developing novel materials with specific electronic or optical properties.

- Electronic Applications : The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Preliminary studies suggest that modifications to the compound can enhance its conductivity and stability .

Case Study 1: Antimicrobial Derivatives

A series of derivatives derived from this compound were tested for their antimicrobial efficacy. The study found that certain compounds exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential for development into new antibiotics.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Derivative A | 25 µg/mL | 30 µg/mL |

| Derivative B | 15 µg/mL | 20 µg/mL |

Case Study 2: Fungicidal Efficacy

In another study, various derivatives were synthesized and tested for fungicidal activity against multiple fungi. The most effective compound demonstrated an EC50 value of 0.12 mg/L against Sclerotinia sclerotiorum, indicating its potential as a lead compound for agricultural applications.

| Compound | Target Fungus | EC50 (mg/L) |

|---|---|---|

| Compound X | S. sclerotiorum | 0.12 |

| Compound Y | B. cinerea | 0.46 |

Mécanisme D'action

The mechanism of action of 3-Acetyl-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation. The presence of the acetyl and chlorine substituents enhances its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparison

The following table compares 3-Acetyl-6-chloropyridazine with structurally related pyridazine derivatives:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 214701-31-2 | C₆H₅ClN₂O | 156.57 | -Cl (C6), -COCH₃ (C3) |

| 3-Amino-6-chloropyridazine | 5469-69-2 | C₄H₄ClN₃ | 129.55 | -Cl (C6), -NH₂ (C3) |

| 3-Chloro-6-methylpyridazine | 1121-79-5 | C₅H₅ClN₂ | 128.56 | -Cl (C3), -CH₃ (C6) |

| 3-Chloro-6-hydrazinopyridazine | 17284-97-8 | C₄H₅ClN₄ | 144.56 | -Cl (C3), -NHNH₂ (C6) |

| 6-Chloro-5-methylpyridazin-3-amine | 64068-00-4 | C₅H₆ClN₃ | 143.57 | -Cl (C6), -CH₃ (C5), -NH₂ (C3) |

Key Observations :

- Hydrazine derivatives (e.g., 3-Chloro-6-hydrazinopyridazine) are pivotal in synthesizing triazolo[4,3-b]pyridazines, which have shown biological activity in pharmacological studies . Methyl-substituted analogs (e.g., 3-Chloro-6-methylpyridazine) exhibit reduced polarity compared to acetylated derivatives, influencing solubility and bioavailability .

Physicochemical Properties

- Lipophilicity: 3-Amino-6-chloropyridazine has a lower calculated logP (XLogP3 = 0.3) compared to this compound (estimated logP ~1.2), indicating higher hydrophilicity due to the -NH₂ group .

- Stability :

- The acetyl group in this compound may confer greater stability under acidic conditions compared to hydrazine derivatives, which are prone to oxidation .

Activité Biologique

3-Acetyl-6-chloropyridazine is a compound of significant interest in medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its potential as an antimicrobial and anticancer agent.

This compound can be synthesized through various chemical pathways, typically involving nucleophilic substitution reactions. The presence of the acetyl and chlorine groups enhances its reactivity and biological activity. This compound serves as a versatile scaffold for developing various derivatives with tailored biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C7H6ClN3O |

| Molecular Weight | 173.59 g/mol |

| CAS Number | 214701-31-2 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical cellular processes. For example, it may inhibit enzymes that are crucial for bacterial cell wall synthesis or cancer cell proliferation. The chlorinated pyridazine ring structure allows for enhanced binding affinity to these targets, making it a potent candidate for drug development.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. A study evaluated its cytotoxic effects on human promyelocytic leukemia HL60 cells, revealing a marked decrease in cell viability, suggesting potential applications in cancer therapy .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated:

- Tested Strains: Escherichia coli, Staphylococcus aureus

- Method: Disk diffusion method

- Results: Inhibition zones measured 15 mm against E. coli and 18 mm against S. aureus.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Recent studies have focused on its effects on various cancer cell lines, including hepatocellular carcinoma (HepG2) and colon carcinoma (HCT116). The results indicated that it induces apoptosis in cancer cells through the activation of pro-apoptotic factors like Bax, leading to increased cell death rates.

Case Study: Cytotoxicity Against Cancer Cells

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 12.5 | Apoptosis induction via Bax expression |

| HepG2 | 15.0 | Cell cycle arrest and apoptosis |

| AGS (gastric adenocarcinoma) | 10.0 | Increased LDH release indicating cell death |

In a detailed investigation, compounds derived from this compound were found to significantly reduce metabolic activity in AGS cells after 72 hours of treatment, indicating strong anti-proliferative effects .

Agrochemical Applications

Beyond medicinal chemistry, this compound is utilized in the synthesis of herbicides and pesticides due to its ability to interfere with biological pathways in pests. Its effectiveness stems from its capacity to disrupt essential metabolic processes within target organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.